![molecular formula C11H8N2O B2974893 5H-苯并[b]吡啶并[4,3-e][1,4]恶嗪 CAS No. 261-80-3](/img/structure/B2974893.png)

5H-苯并[b]吡啶并[4,3-e][1,4]恶嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

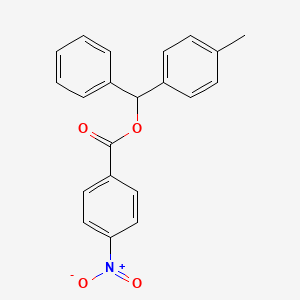

The synthesis of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine has been explored in several studies. For instance, a study described the synthesis of a series of benzo[b]pyridine[4,3-e][1,4]oxazine macrocyclic compounds . Another study discussed an efficient synthetic approach towards benzo[b]pyrano[2,3-e][1,4]diazepines .Molecular Structure Analysis

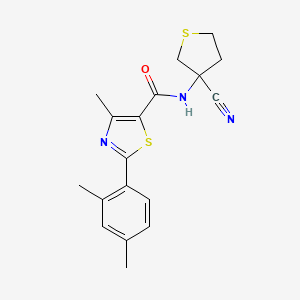

The molecular formula of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine is C11H8N2O. Its molecular weight is 184.198.Chemical Reactions Analysis

The chemical reactions involving 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine have been studied. For example, a study reported the discovery of 10H-benzo[b]pyrido[2,3-e][1,4]oxazine AXL inhibitors via structure-activity relationship (SAR) exploration .科学研究应用

Synthesis of New Pharmacophoric Architectures

The compound has been used in the synthesis of new pharmacophoric architectures . For instance, 5-methyl-4-(methylthio)-2-oxo-2,11-dihydrobenzo[b]pyrano[2,3-e][1,4]diazepine-3-carbonitrile and 3-amino-12-methyl-4-oxo-4,6-dihydro-2H-benzo[b]pyrazolo[3′,4′:4,5]pyrano[2,3-e][1,4]diazepine-2-carbothioamide have been synthesized .

Cytotoxic Activity

The compound has shown promising cytotoxic activities . A series of 32 new benzo[b][1,4]diazepines were synthesized that could reinforce the cytotoxic impact . Among all synthesized compounds, analogue 9 displayed maximum cytotoxicity .

Pim-1 Kinase Inhibition

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine derivatives have been evaluated as novel Pim-1 kinase inhibitors . Pim-1 kinase is a serine/threonine kinase which is vital in many tumors . Among these compounds, compound H5 exhibited the highest activity with an IC50 value of 35 nM .

Antitumor Efficacies

The compound has been used in the development of antitumor drugs . Receptor tyrosine kinase AXL, which exerts pivotal roles in cancer cell survival, metastasis, and drug resistance, has been targeted using 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine derivatives .

Drug Resistance

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine derivatives have been used in the study of drug resistance . These derivatives have shown preferable antitumor efficacies in both preclinical and clinical studies .

Cancer Cell Survival

The compound has been used in the study of cancer cell survival . It has been found that targeting the aberrant AXL signaling using 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine derivatives has proven to be effective .

作用机制

Target of Action

The primary target of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine is the receptor tyrosine kinase AXL . AXL plays pivotal roles in cancer cell survival, metastasis, and drug resistance . It has been highlighted as an attractive antitumor drug target due to the preferable antitumor efficacies observed in both preclinical and clinical studies when the aberrant AXL signaling is pharmacologically or genetically targeted .

Mode of Action

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine acts as a type II AXL inhibitor . It displays about 15-fold selectivity for AXL over its highly homologous kinase c-Met . The compound significantly blocks cellular AXL signaling, inhibits AXL-mediated cell proliferation, and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion .

Biochemical Pathways

The biochemical pathways affected by 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine primarily involve the AXL signaling pathway . By inhibiting AXL, the compound disrupts the downstream effects of this pathway, which include cell proliferation, migration, and invasion .

Pharmacokinetics

It is described as an orally bioavailable axl inhibitor , suggesting that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 5H-Benzo[b]pyrido[4,3-e][1,4]oxazine’s action include significant blocking of cellular AXL signaling, inhibition of AXL-mediated cell proliferation, and impairment of Gas6/AXL-stimulated cell migration and invasion . In an AXL-driven xenograft model, the compound exhibited significant antitumor efficacy, causing tumor stasis or regression .

Action Environment

Given its significant antitumor efficacy in an axl-driven xenograft model , it can be inferred that the compound is likely to be stable and effective in the complex biological environment of a living organism.

未来方向

属性

IUPAC Name |

5H-pyrido[3,4-b][1,4]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)13-9-5-6-12-7-11(9)14-10/h1-7,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMLWYMNHSJNRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Benzo[b]pyrido[4,3-e][1,4]oxazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2974810.png)

![[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2974812.png)

![7-(2,2-Dimethylpropyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2974814.png)

![3-allyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974815.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2974816.png)

![4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2974824.png)

![Methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2974828.png)